1-Phenylpropane-1,3-diamine
Overview
Description
1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with two amino groups at the 1 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-phenyl-1,3-propanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or imines derived from 1-phenyl-1,3-propanedione. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives and other substituted amines.
Scientific Research Applications
1-Phenylpropane-1,3-diamine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is employed in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Phenylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In biochemical pathways, the compound can act as an inhibitor or activator of enzymes, altering metabolic processes .
Comparison with Similar Compounds
- 1-Phenylethane-1,2-diamine
- 1-Phenylbutane-1,4-diamine
- 1-Phenylpropane-1,2-diamine
Uniqueness: 1-Phenylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. The position of the amino groups allows for unique hydrogen bonding and steric interactions, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
1-phenylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPCRJUQLPMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515945 | |
Record name | 1-Phenylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4888-74-8 | |
Record name | 1-Phenylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing organoboron compounds like those derived from N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine?
A1: Organoboron compounds are important intermediates in organic synthesis and have found various applications in fields like materials science and medicinal chemistry. The research highlights a specific example where N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine acts as a precursor for creating novel organoboron complexes. These complexes, characterized using X-ray crystallography [, ], provide valuable insights into the structural features and bonding properties of such derivatives. This knowledge contributes to a deeper understanding of organoboron chemistry and might pave the way for developing new compounds with tailored properties in the future.
Q2: How does the structure of the synthesized organoboron compounds relate to the starting compound, 1-phenylpropane-1,3-diamine?
A2: The research demonstrates that the reaction of N,N′-di-tert-butyl-N,N′-dihydroxy-1-phenylpropane-1,3-diamine with oxybis(diphenylborane) leads to the formation of an open-chain hydroxylamine adduct of diphenylborinic acid [, ]. The this compound moiety becomes part of a larger cyclic structure through the coordination of its oxygen and nitrogen atoms to the boron center. This specific structural arrangement, confirmed by X-ray crystallography, highlights the ability of this compound derivatives to act as chelating ligands for boron-containing molecules.
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